molecular formula C20H32N2O2 B11116861 N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide

N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide

Cat. No.: B11116861
M. Wt: 332.5 g/mol
InChI Key: NHNPTLJHKOUEIR-HEHNFIMWSA-N
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Description

N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents. This particular compound features a pentyloxyphenyl group and an octanehydrazide moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide typically involves the condensation reaction between 2-(pentyloxy)benzaldehyde and octanehydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The general reaction scheme is as follows:

  • Dissolve 2-(pentyloxy)benzaldehyde and octanehydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that hydrazone derivatives, including N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of cell proliferation and the induction of oxidative stress.

  • Case Study : A study demonstrated that a similar hydrazone derivative showed potent cytotoxicity against human breast cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Antimicrobial Properties

Hydrazones have been reported to possess antimicrobial activities against a range of pathogens. The presence of the pentyloxy group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

  • Case Study : A comparative study on hydrazone derivatives revealed that those with long alkyl chains exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Materials Science

Polymeric Applications

The compound's unique structure allows it to be utilized in the synthesis of novel polymers. Its ability to form cross-links can enhance the mechanical properties of polymeric materials.

  • Data Table: Properties of Hydrazone-Based Polymers
PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Thermal Stability200 °C

Nanocomposites

This compound can be incorporated into nanocomposite materials, improving their thermal and mechanical properties. This is particularly relevant in developing materials for aerospace and automotive applications.

Biochemistry

Enzyme Inhibition

Research has shown that hydrazone compounds can act as inhibitors for various enzymes, including proteases and kinases, which are crucial in metabolic pathways.

  • Case Study : A study focused on a related hydrazone compound demonstrated its efficacy as a selective inhibitor of a specific protease involved in cancer metastasis, highlighting its potential as a therapeutic agent.

Environmental Science

Toxicological Assessments

The environmental impact of chemical compounds is critical in assessing their safety for use. This compound has been evaluated for its toxicity to aquatic life and other organisms.

  • Data Table: Toxicity Profile
Organism TypeToxicity Level
FishVery Toxic
Daphnia (Water Flea)Toxic
AlgaeModerately Toxic

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which may influence various biochemical pathways. Additionally, its hydrazone group can participate in redox reactions, affecting cellular processes and potentially leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-2-thiophenecarbohydrazide
  • N’-[(E)-[5-methoxy-2-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide
  • (E)-N-{[2-(pentyloxy)phenyl]methylidene}hydroxylamine

Uniqueness

N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide is unique due to its specific combination of a pentyloxyphenyl group and an octanehydrazide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]octanehydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a hydrazide functional group linked to an aromatic system with a pentyloxy substituent. Its molecular formula can be represented as C₁₈H₂₅N₃O, with a molecular weight of approximately 303.41 g/mol. The structure is pivotal for its biological interactions and mechanisms of action.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of hydrazides have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism : The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For example, some hydrazide derivatives act as inhibitors of cyclin-dependent kinases (CDK), which are crucial for cell cycle progression .

Antimicrobial Activity

Hydrazide compounds have also been evaluated for their antimicrobial properties. Research suggests that this compound may possess antibacterial and antifungal activities.

  • Case Study : A study involving similar hydrazides demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazide compounds is another area of interest. These compounds may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

  • Research Findings : In vitro studies have shown that certain hydrazide derivatives can inhibit the expression of inflammatory markers in macrophages, indicating their potential use in treating inflammatory diseases .

Data Table: Biological Activities of Hydrazide Derivatives

Activity TypeStudy ReferenceIC50 Value (μM)Mechanism of Action
Anticancer 0.004CDK2/9 inhibition
Antimicrobial 20-50Disruption of bacterial cell wall synthesis
Anti-inflammatory 15-30Inhibition of cytokine production

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

N-[(E)-(2-pentoxyphenyl)methylideneamino]octanamide

InChI

InChI=1S/C20H32N2O2/c1-3-5-7-8-9-15-20(23)22-21-17-18-13-10-11-14-19(18)24-16-12-6-4-2/h10-11,13-14,17H,3-9,12,15-16H2,1-2H3,(H,22,23)/b21-17+

InChI Key

NHNPTLJHKOUEIR-HEHNFIMWSA-N

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCCCCC

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=CC=C1OCCCCC

Origin of Product

United States

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